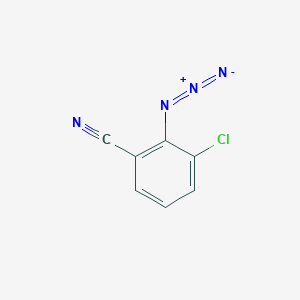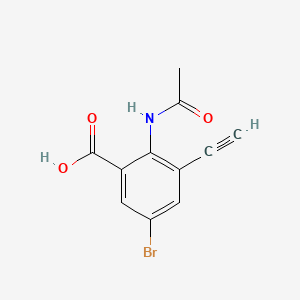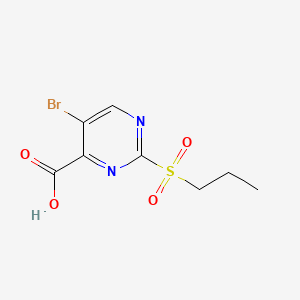
2-Azido-3-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-chlorobenzonitrile is an organic compound that belongs to the class of azides and nitriles It is characterized by the presence of an azido group (-N₃) and a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-chlorobenzonitrile typically involves the introduction of the azido group to a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is reacted with 3-chlorobenzonitrile in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products Formed
Substitution: Formation of azido-substituted benzene derivatives.
Reduction: Formation of amine-substituted benzene derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
2-Azido-3-chlorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-3-chlorobenzonitrile primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide-alkyne cycloaddition is used for the rapid and efficient synthesis of complex molecules. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2-Azidobenzonitrile: Similar structure but without the chlorine substitution.
3-Chlorobenzonitrile: Lacks the azido group.
2-Azido-4-chlorobenzonitrile: Chlorine substitution at a different position on the benzene ring.
Uniqueness
2-Azido-3-chlorobenzonitrile is unique due to the presence of both azido and nitrile groups on a chlorinated benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The chlorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-azido-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H |
InChI Key |
LGNZQRDCFVMAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)

![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)

![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)


![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)


